molecular formula C10H14O4 B14587949 2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester CAS No. 61063-39-6

2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester

Cat. No.: B14587949
CAS No.: 61063-39-6
M. Wt: 198.22 g/mol
InChI Key: OVWNUABTKKXAGR-UHFFFAOYSA-N
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Description

2,7-Dioxabicyclo[320]hept-3-ene-6-carboxylic acid, butyl ester is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester involves its reactivity towards various reagents. The bicyclic structure and the ester group play crucial roles in its chemical behavior. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as cycloaddition or substitution .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

61063-39-6

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

butyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6-carboxylate

InChI

InChI=1S/C10H14O4/c1-2-3-5-12-9(11)8-7-4-6-13-10(7)14-8/h4,6-8,10H,2-3,5H2,1H3

InChI Key

OVWNUABTKKXAGR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1C2C=COC2O1

Origin of Product

United States

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